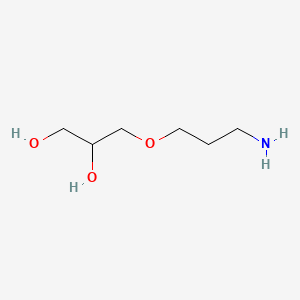
Pyrazine 1,4-Dioxide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine 1,4-Dioxide-d4: is a deuterated derivative of pyrazine 1,4-dioxide, a heterocyclic aromatic organic compound. The molecular formula of this compound is C4D4N2O2, and it has a molecular weight of 116.11 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which aids in various analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Pyrazine 1,4-Dioxide-d4 typically involves the deuteration of pyrazine 1,4-dioxide. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under controlled conditions. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange reaction .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the process generally involves large-scale deuteration reactions using deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the integrity of the deuterated compound.
化学反応の分析
Types of Reactions: Pyrazine 1,4-Dioxide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The nitrogen atoms in the pyrazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce pyrazine derivatives with lower oxidation states .
科学的研究の応用
Chemistry: Pyrazine 1,4-Dioxide-d4 is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. Its deuterated form provides clearer spectra by reducing background signals from hydrogen atoms .
Biology and Medicine: In biological research, this compound is used to trace metabolic pathways and study enzyme mechanisms. Its isotopic labeling helps in identifying and quantifying metabolites in complex biological systems .
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of advanced materials and in the study of reaction mechanisms .
作用機序
The mechanism of action of Pyrazine 1,4-Dioxide-d4 involves its interaction with molecular targets through its nitrogen and oxygen atoms. These interactions can influence various biochemical pathways, including enzyme catalysis and signal transduction. The deuterium atoms in this compound provide stability and allow for detailed studies of reaction kinetics and mechanisms .
類似化合物との比較
Pyrazine: A simpler analog without the oxide groups.
Pyrazine 1,4-Dioxide: The non-deuterated form of Pyrazine 1,4-Dioxide-d4.
Pyridazine: An analog with the second nitrogen atom in position 2.
Pyrimidine: An analog with the second nitrogen atom in position 3.
Uniqueness: this compound is unique due to its deuterated nature, which provides distinct advantages in analytical techniques such as NMR spectroscopy. The presence of deuterium atoms reduces background noise and enhances the clarity of spectra, making it a valuable tool in research .
特性
CAS番号 |
933803-86-2 |
|---|---|
分子式 |
C4H4N2O2 |
分子量 |
116.112 |
IUPAC名 |
2,3,5,6-tetradeuterio-4-oxidopyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D |
InChIキー |
SXTKIFFXFIDYJF-RHQRLBAQSA-N |
SMILES |
C1=C[N+](=O)C=CN1[O-] |
同義語 |
Pyrazine N,N’-Dioxide-d4; Pyrazine Di-N-oxide-d4; Pyrazine Dioxide-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2',3'-Dihydro-7-methoxy-spiro[isobenzofuran-1(3H),1'-[1H]phenalen]-3-one](/img/structure/B588216.png)




![2-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B588228.png)



